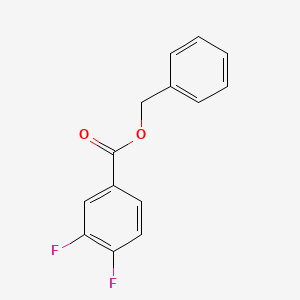
Benzyl 3,4-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,4-difluorobenzoate is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, where the benzyl group is esterified with 3,4-difluorobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 3,4-difluorobenzoate can be synthesized through the esterification of 3,4-difluorobenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 3,4-difluorobenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, benzyl 3,4-difluorobenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Benzyl 3,4-difluorobenzoic acid.
Reduction: Benzyl 3,4-difluorobenzyl alcohol.
Substitution: Various substituted benzyl 3,4-difluorobenzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3,4-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes that act on ester bonds.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated aromatic compounds for enhanced properties.
Mécanisme D'action
The mechanism by which benzyl 3,4-difluorobenzoate exerts its effects depends on its interaction with biological targets. The ester bond can be hydrolyzed by esterases, releasing 3,4-difluorobenzoic acid and benzyl alcohol. The fluorine atoms on the aromatic ring can influence the compound’s reactivity and interaction with enzymes and receptors, potentially altering its biological activity.
Comparaison Avec Des Composés Similaires
3,4-Difluorobenzoic Acid: The parent acid of benzyl 3,4-difluorobenzoate, used in similar applications but lacks the ester functionality.
Methyl 3,4-difluorobenzoate: Another ester derivative, where the benzyl group is replaced with a methyl group, offering different reactivity and applications.
Benzyl Benzoate: A non-fluorinated analog, used primarily in the treatment of scabies and lice.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
241160-17-8 |
|---|---|
Formule moléculaire |
C14H10F2O2 |
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
benzyl 3,4-difluorobenzoate |
InChI |
InChI=1S/C14H10F2O2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
DMEWAYORULOFPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


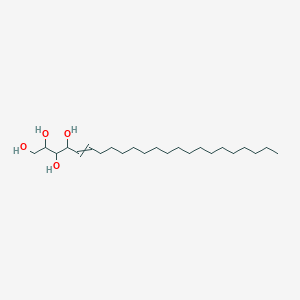
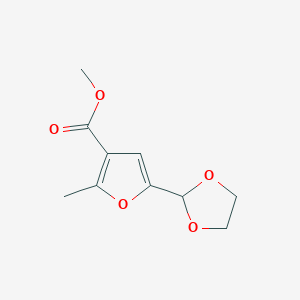
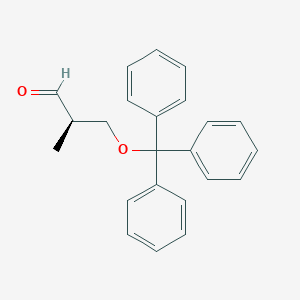
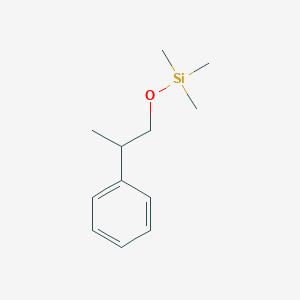
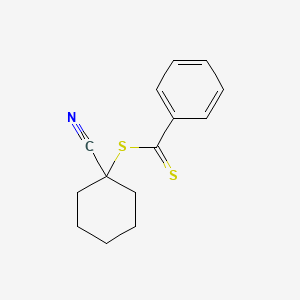
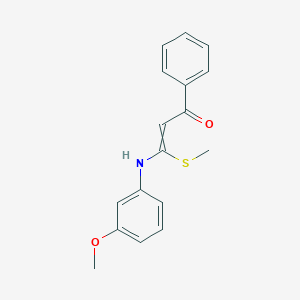
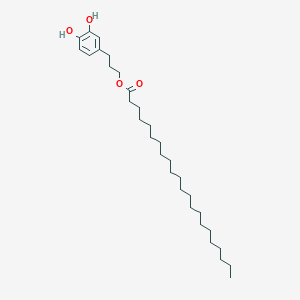
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
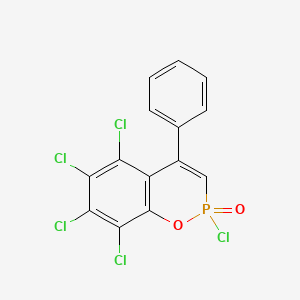
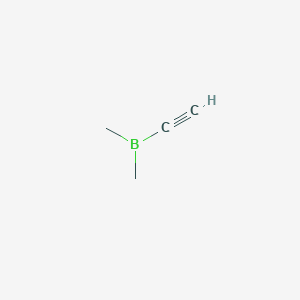
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
